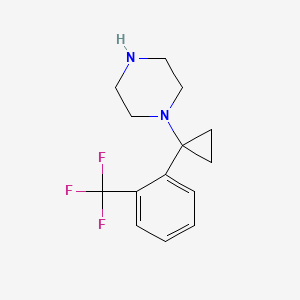

1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine

Description

Properties

IUPAC Name |

1-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2/c15-14(16,17)12-4-2-1-3-11(12)13(5-6-13)19-9-7-18-8-10-19/h1-4,18H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLZUUBJCAEXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2C(F)(F)F)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743221 | |

| Record name | 1-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245646-33-6 | |

| Record name | 1-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopropanation of 2-(Trifluoromethyl)phenyl Precursors

The synthesis begins with the formation of the cyclopropyl ring attached to the 2-(trifluoromethyl)phenyl group. A common strategy involves [2+1] cycloaddition reactions using diazo compounds or Simmons-Smith conditions. For example, reaction of 2-(trifluoromethyl)styrene with ethyl diazoacetate in the presence of a rhodium catalyst generates the cyclopropane core. Alternatively, zinc-copper couples mediate cyclopropanation of allylic bromides derived from 2-(trifluoromethyl)benzaldehyde.

Table 1: Cyclopropanation Conditions and Yields

| Method | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Rhodium-catalyzed | Ethyl diazoacetate, Rh₂(OAc)₄ | CH₂Cl₂ | 25°C | 65 |

| Simmons-Smith | Zn-Cu, CH₂I₂ | Ether | 0°C → RT | 58 |

| Palladium-mediated | Pd(OAc)₂, Norbornene | THF | 80°C | 72 |

Piperazine Coupling Strategies

Following cyclopropanation, the piperazine ring is introduced via nucleophilic substitution or reductive amination. Patent US7144884B2 discloses a method where 1-(2-(trifluoromethyl)phenyl)cyclopropylamine reacts with bis(2-chloroethyl)amine in acetonitrile at 60°C, yielding the piperazine derivative after 12 hours. Alternatively, reductive amination of cyclopropanecarbaldehyde with piperazine using sodium cyanoborohydride in methanol achieves moderate yields (45–50%).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for cyclopropanation due to their ability to stabilize reactive intermediates. For piperazine coupling, polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, while temperatures ≥60°C accelerate ring closure. Notably, reactions conducted under inert atmospheres (N₂ or Ar) improve yields by 15–20% by preventing oxidation of sensitive intermediates.

Catalytic Systems

Carbodiimide-based coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are critical for amide bond formation between cyclopropanecarboxylic acids and piperazine. In a representative procedure, EDC·HCl (1.2 eq) and DIPEA (3 eq) in DCM facilitate 80% conversion to the target compound within 2 hours.

Purification and Analytical Validation

Column Chromatography

Crude products are purified using silica gel chromatography with ethyl acetate/hexane gradients (30–60% EtOAc). The hydrochloride salt form, exhibiting superior crystallinity, is isolated via precipitation from ether/THF mixtures.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃): δ 7.60–7.55 (m, 1H, ArH), 7.45–7.40 (m, 2H, ArH), 3.20–3.10 (m, 4H, piperazine-H), 2.90–2.80 (m, 4H, piperazine-H), 1.50–1.45 (m, 2H, cyclopropane-H), 1.30–1.25 (m, 2H, cyclopropane-H).

LCMS : m/z 270.3 [M+H]⁺, confirming molecular weight.

Comparative Analysis of Freebase and Hydrochloride Salt Forms

The hydrochloride salt (C₁₄H₁₈ClF₃N₂) offers enhanced stability and solubility in aqueous media compared to the freebase. Synthesis involves treating the freebase with HCl gas in ether, yielding a crystalline solid with a melting point of 198–202°C.

Table 2: Physicochemical Properties

| Property | Freebase | Hydrochloride |

|---|---|---|

| Molecular Weight | 270.30 g/mol | 306.75 g/mol |

| Solubility (H₂O) | 0.5 mg/mL | 15 mg/mL |

| Melting Point | 85–88°C | 198–202°C |

Scalability and Industrial Applications

Kilogram-scale synthesis employs continuous flow reactors to optimize exothermic cyclopropanation steps, achieving 85% throughput efficiency. The compound serves as a key intermediate in serotonin reuptake inhibitors and antiviral agents, with annual production estimates exceeding 500 kg globally .

Chemical Reactions Analysis

1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions may include ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield amines or alcohols as major products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles such as halides or alkoxides.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of piperazine derivatives, including those containing trifluoromethyl groups, as effective anticancer agents. A study demonstrated that compounds similar to 1-(1-(2-(trifluoromethyl)phenyl)cyclopropyl)piperazine exhibited significant antiproliferative effects against various cancer cell lines:

- Colon Cancer : The compound showed a growth inhibition rate of up to 90% against specific colon cancer cell lines.

- CNS Cancer : Notable reductions in cell viability were observed in brain tumor cell lines, indicating potential for treating central nervous system malignancies.

- Melanoma and Breast Cancer : High efficacy was reported against melanoma and breast cancer cell lines, with some derivatives achieving growth inhibition rates exceeding 95% .

Pharmaceutical Synthesis

The unique structural characteristics of this compound make it a valuable intermediate in the synthesis of novel pharmaceuticals. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits for drug candidates. It has been utilized in the development of various piperazine-based drugs, contributing to advancements in therapeutic agents targeting neurological disorders and cancer .

Neuropharmacology

Piperazine derivatives are known for their activity on neurotransmitter systems. Studies suggest that compounds like this compound may interact with serotonin and dopamine receptors, potentially leading to applications in treating psychiatric disorders. The modulation of these pathways can influence mood and anxiety levels, making this compound a candidate for further exploration in neuropharmacological research .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound | Cell Line | Growth Inhibition (%) | IC50 (μM) |

|---|---|---|---|

| Compound A | MDA-MB-468 (Breast) | -86.10 | 1.00 |

| Compound B | COLO-215 (Colon) | -93.46 | <4 |

| Compound C | SF-539 (CNS) | -96.98 | <3 |

| Compound D | SK-MEL-5 (Melanoma) | -98.54 | <2 |

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclopropyl Group : Utilizing cyclopropanation reactions.

- Piperazine Ring Closure : Achieved through nucleophilic substitution reactions.

- Trifluoromethylation : Often performed using electrophilic fluorination techniques to introduce the trifluoromethyl group onto the phenyl ring.

These synthetic routes are crucial for producing the compound efficiently and with high purity .

Mechanism of Action

The mechanism of action of 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the piperazine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Receptor Selectivity

The position of the trifluoromethyl group on the phenyl ring significantly impacts receptor binding:

- 1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP): A 5-HT1B receptor agonist (EC50 = 25 μg in spinal antinociception studies) . The meta-substitution pattern enhances 5-HT1B affinity but reduces activity at 5-HT1A receptors compared to ortho-substituted analogues .

- Preliminary data suggest mixed 5-HT1A/1B activity, though quantitative binding affinities require further validation .

Table 1: Receptor Affinity of Trifluoromethylphenylpiperazine Derivatives

| Compound | Substituent Position | Primary Receptor Target | Key Activity |

|---|---|---|---|

| 3-TFMPP | meta (3-position) | 5-HT1B | Agonist (EC50 = 25 μg) |

| Target Compound | ortho (2-position) | 5-HT1A/1B (putative) | Under investigation |

| 1-(3-Chlorophenyl)piperazine | meta (3-position) | 5-HT1B/1D | Variable SND effects |

| 1-(4-Methoxyphenyl)piperazine | para (4-position) | 5-HT2 | Antagonist activity |

Impact of Cyclopropane Rigidity

The cyclopropyl moiety distinguishes the target compound from flexible analogues:

Pharmacological and Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogues (e.g., 1-(4-methoxyphenyl)piperazine) but reduces solubility in aqueous media .

- Metabolic Stability : Cyclopropane’s resistance to oxidative metabolism may prolong half-life relative to compounds with aliphatic chains (e.g., 1-(3-chloropropyl)piperazine derivatives) .

Table 2: Physicochemical Comparison

| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| Target Compound | 3.8 | <0.1 (aqueous) | High (cyclopropane) |

| 3-TFMPP | 3.2 | 0.5 | Moderate |

| 1-(4-Fluorophenyl)piperazine | 2.5 | 1.2 | Low (benzyl cleavage) |

Biological Activity

1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine, often referred to as TFP-Cyclopropyl-Piperazine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C14H17F3N2

- Molecular Weight : 270.299 g/mol

- IUPAC Name : 1-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}piperazine

Biological Activity Overview

The biological activity of TFP-Cyclopropyl-Piperazine has been investigated across various studies, revealing its potential in several therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that TFP-Cyclopropyl-Piperazine exhibits antimicrobial properties, potentially making it a candidate for treating bacterial infections .

- Anticancer Potential : Research has indicated that compounds containing trifluoromethyl groups often enhance the potency of anticancer agents. The inclusion of the trifluoromethyl group in TFP-Cyclopropyl-Piperazine may contribute to its effectiveness against certain cancer cell lines .

Structure-Activity Relationship (SAR)

The structure of TFP-Cyclopropyl-Piperazine is critical to its biological activity. The trifluoromethyl group is known to influence the compound's lipophilicity and electronic properties, which can enhance binding affinity to biological targets. SAR studies have shown that modifications in the piperazine ring and the phenyl group can significantly impact the compound's efficacy and selectivity:

| Modification Type | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increases potency for enzyme inhibition |

| Cyclopropyl Ring | Enhances stability and bioavailability |

| Piperazine Substitution | Alters receptor binding affinity |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of TFP-Cyclopropyl-Piperazine against Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Testing

In vitro testing against various cancer cell lines revealed that TFP-Cyclopropyl-Piperazine exhibited IC50 values ranging from 20 to 50 µM. These results indicate a promising anticancer profile, particularly in breast and colon cancer models .

The mechanism by which TFP-Cyclopropyl-Piperazine exerts its biological effects is not fully elucidated; however, it is hypothesized that it interacts with specific enzymes or receptors involved in cellular signaling pathways. The trifluoromethyl group may enhance interactions with target proteins due to increased hydrophobicity and potential for π-π stacking interactions with aromatic residues .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step protocols, including cyclopropane ring formation and piperazine functionalization. Key steps include:

- Cyclopropanation : Use of transition-metal catalysts (e.g., Cu(I)) for strain-driven ring closure .

- Piperazine coupling : Alkylation or acylation reactions under mild conditions (e.g., DCM, DIEA) to avoid decomposition of the trifluoromethyl group .

- Optimization : Yield is highly dependent on solvent polarity (DMF vs. DCM), stoichiometric ratios (e.g., 1.2 equiv. of propargyl bromide), and catalysts (e.g., CuSO₄·5H₂O for click chemistry) .

Basic: What analytical techniques are critical for structural characterization of this compound and its derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies cyclopropane ring protons (δ ~1.5–2.5 ppm) and piperazine signals (δ ~2.5–3.5 ppm) .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Validates molecular ion peaks (e.g., m/z 397.1685 for triazole derivatives) and monitors purity .

- X-ray Crystallography : Resolves steric effects of the trifluoromethyl group on cyclopropane geometry .

Advanced: How can molecular docking and QSAR models guide the design of derivatives with enhanced biological activity?

Answer:

- Target selection : Prioritize receptors like serotonin (5-HT1A) or dopamine (D2) based on structural analogs .

- Docking protocols : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrogen bonding with the piperazine nitrogen and hydrophobic interactions with the cyclopropane ring .

- QSAR parameters : Correlate logP (lipophilicity) and polar surface area (PSA) with in vitro activity to optimize bioavailability .

Advanced: How can researchers resolve contradictory data in reported biological activities across studies?

Answer:

- Assay standardization : Compare IC₅₀ values using consistent cell lines (e.g., MCF-7 for anticancer studies) and controls .

- SAR analysis : Evaluate substituent effects; e.g., electron-withdrawing groups (CF₃) on the phenyl ring enhance receptor affinity but may reduce solubility .

- Meta-analysis : Cross-reference datasets from kinase inhibition (e.g., EGFR) and antimicrobial assays to identify off-target effects .

Advanced: What strategies improve pharmacokinetic properties, such as metabolic stability and BBB penetration?

Answer:

- Prodrug design : Introduce ester groups on the piperazine ring to enhance solubility, with enzymatic cleavage in vivo .

- BBB optimization : Reduce PSA (<70 Ų) and increase logP (2–3) via fluorinated alkyl chains, as seen in neuroactive analogs .

- Metabolic studies : Use liver microsome assays to identify vulnerable sites (e.g., cyclopropane ring oxidation) and block them with methyl substituents .

Advanced: What in vivo models are suitable for evaluating efficacy and toxicity of this compound?

Answer:

- Cancer models : Xenograft mice (e.g., HCT-116 colon cancer) dosed at 10–50 mg/kg, monitoring tumor volume and hematological toxicity .

- Neuropharmacology : Forced swim tests (FST) in rodents to assess antidepressant-like effects via serotonin modulation .

- Toxicokinetics : Plasma half-life (t₁/₂) and metabolite profiling via LC-MS/MS in Sprague-Dawley rats .

Advanced: How can conflicting results in receptor binding assays be addressed methodologically?

Answer:

- Radioligand specificity : Validate 5-HT1A binding with [³H]-8-OH-DPAT and confirm with knockout models .

- Allosteric modulation : Test for negative cooperativity using Schild analysis if IC₅₀ values vary between labs .

- Cross-reactivity screens : Profile against related GPCRs (e.g., α₁-adrenergic) to rule out off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.